(S)-1-(1-phenylethyl)urea

説明

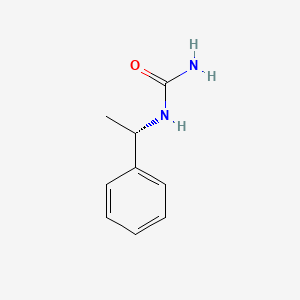

(S)-1-(1-phenylethyl)urea is an organic compound characterized by the presence of a phenylethyl group attached to a urea moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-phenylethyl)urea typically involves the reaction of (S)-1-phenylethylamine with an isocyanate or a carbamate. One common method is the reaction of (S)-1-phenylethylamine with phenyl isocyanate under mild conditions to yield this compound. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and optimized reaction parameters can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

(S)-1-(1-phenylethyl)urea can undergo various chemical reactions, including:

Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

Oxidation: Products include phenylacetic acid or acetophenone.

Reduction: Products include (S)-1-phenylethylamine.

Substitution: Products include brominated or nitrated derivatives of this compound.

科学的研究の応用

Synthesis and Derivative Development

The synthesis of (S)-1-(1-phenylethyl)urea and its derivatives has been extensively studied. Recent research has highlighted novel methods for synthesizing unsymmetrical urea derivatives through the coupling of amides and amines, which can yield high efficiency and purity in the final products . These synthetic routes are crucial as they allow for the exploration of various substituents on the urea nitrogen, leading to compounds with enhanced biological properties.

Antimicrobial Properties

This compound derivatives have shown promising antimicrobial activity. A study screening various urea derivatives against multiple bacterial strains demonstrated significant growth inhibition against pathogens such as Acinetobacter baumannii and Staphylococcus aureus. Notably, certain derivatives exhibited inhibition rates exceeding 90% against these strains, indicating their potential as lead candidates for antibiotic development .

Anticancer Activity

Research has also indicated that this compound derivatives possess anticancer properties. In vitro studies evaluated their efficacy against a range of human cancer cell lines, revealing that some derivatives displayed notable cytotoxicity, particularly against breast and lung cancer cells. The structure-activity relationship studies suggest that modifications to the phenyl group can enhance anticancer activity .

Drug Design and Development

The core urea structure is integral to many drug candidates due to its ability to interact with biological targets effectively. The development of this compound-based compounds is being explored in drug design, particularly for conditions where traditional therapies are ineffective or where resistance has developed . Molecular docking studies have been employed to elucidate binding interactions with target proteins, providing insights into how these compounds can be optimized for therapeutic use .

Potential in Treating Infections

Given the rise of antibiotic-resistant bacteria, this compound derivatives are being investigated as potential treatments for resistant infections. Their unique mechanism of action may offer a new avenue for combating bacterial infections that are currently difficult to treat with existing antibiotics .

Case Studies and Research Findings

作用機序

The mechanism of action of (S)-1-(1-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to these targets, while the urea moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

Similar Compounds

®-1-(1-phenylethyl)urea: The enantiomer of (S)-1-(1-phenylethyl)urea, which may have different biological activities.

N-phenylurea: A simpler analog that lacks the phenylethyl group.

N,N’-diphenylurea: A related compound with two phenyl groups attached to the urea moiety.

Uniqueness

This compound is unique due to its chiral nature and the presence of the phenylethyl group, which can impart specific stereochemical and electronic properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

生物活性

(S)-1-(1-phenylethyl)urea, also known as 1-phenyl-3-(1-phenylethyl)urea, has garnered attention in recent years due to its promising biological activities, particularly as a calcium release-activated calcium (CRAC) channel inhibitor. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 25144-64-3

This compound features a urea functional group linked to a phenylethyl moiety, which is crucial for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of CRAC channels by targeting the ORAI1 protein. The mechanism involves modulating calcium influx in cells, which is critical for various cellular functions, including immune responses and cell signaling pathways.

In a study conducted by Zhang et al. (2015), this compound was shown to inhibit Ca influx with an IC50 value of 3.25 ± 0.17 μmol/L, highlighting its potency as a CRAC channel inhibitor . The structure-activity relationship (SAR) analysis revealed that specific modifications to the compound could enhance its inhibitory effects while reducing cytotoxicity in Jurkat cells, a type of T lymphocyte .

Antitumor Activity

Recent studies have suggested that this compound exhibits anti-tumor activity by targeting casein kinase 1 (CK1), which plays a significant role in cancer cell proliferation and survival. This suggests potential applications in cancer therapy.

Immunomodulatory Effects

The inhibition of CRAC channels by this compound also positions it as a candidate for treating immune disorders. By modulating calcium signaling pathways, the compound can influence immune cell activation and cytokine production, making it relevant for conditions like allergies and autoimmune diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

特性

IUPAC Name |

[(1S)-1-phenylethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVBVEKNACPPAB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515186 | |

| Record name | N-[(1S)-1-Phenylethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25144-64-3 | |

| Record name | N-[(1S)-1-Phenylethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。